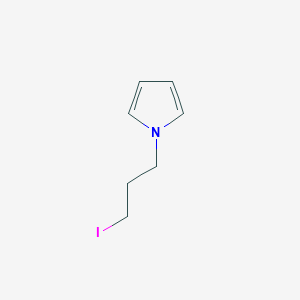
1-(3-Iodopropyl)-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Iodopropyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic aromatic compounds containing one nitrogen atom This compound is characterized by the presence of an iodopropyl group attached to the nitrogen atom of the pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Iodopropyl)-1H-pyrrole typically involves the alkylation of pyrrole with 1,3-diiodopropane. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction can be performed in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the yield and purity of the product.
化学反应分析
Types of Reactions: 1-(3-Iodopropyl)-1H-pyrrole undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Oxidation: The pyrrole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form pyrrole-2,5-diones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding propylamine derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in solvents like DMF or THF.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or THF.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrrole derivatives.
Oxidation: Formation of pyrrole-2,5-diones.
Reduction: Formation of propylamine derivatives.
科学研究应用
1-(3-Iodopropyl)-1H-pyrrole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in the preparation of functionalized pyrroles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which 1-(3-Iodopropyl)-1H-pyrrole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodopropyl group can facilitate the compound’s binding to specific sites, enhancing its efficacy. The exact pathways involved can vary based on the specific biological context and the nature of the target.
相似化合物的比较
1-(3-Bromopropyl)-1H-pyrrole: Similar in structure but contains a bromine atom instead of iodine. It exhibits different reactivity and may have distinct applications.
1-(3-Chloropropyl)-1H-pyrrole: Contains a chlorine atom instead of iodine. It is less reactive than the iodopropyl derivative but can be used in similar synthetic applications.
1-(3-Fluoropropyl)-1H-pyrrole:
Uniqueness: 1-(3-Iodopropyl)-1H-pyrrole is unique due to the presence of the iodine atom, which imparts higher reactivity compared to its bromine, chlorine, and fluorine analogs. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for the efficient introduction of various functional groups.
属性
CAS 编号 |
167867-84-7 |
|---|---|
分子式 |
C7H10IN |
分子量 |
235.07 g/mol |
IUPAC 名称 |
1-(3-iodopropyl)pyrrole |
InChI |
InChI=1S/C7H10IN/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3-4,7H2 |
InChI 键 |
JSCMRGSUFIXGDJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=C1)CCCI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


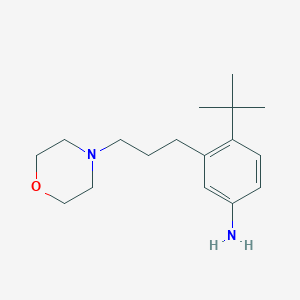
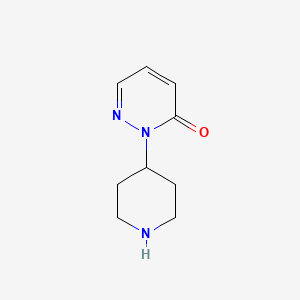
![Tert-butyl 2-[2-(dimethylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13870279.png)
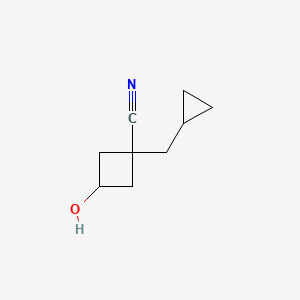
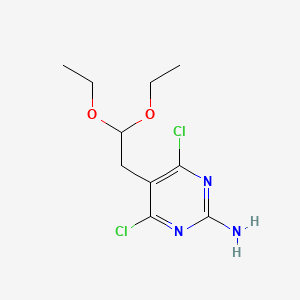
![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)furo[2,3-c]pyridine](/img/structure/B13870308.png)

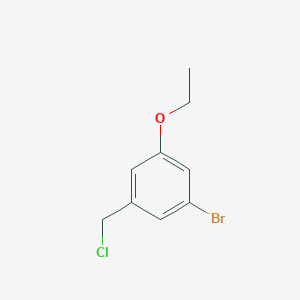
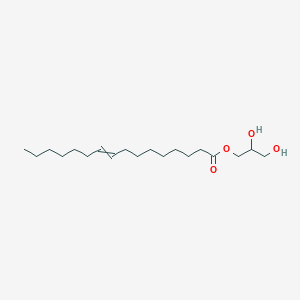
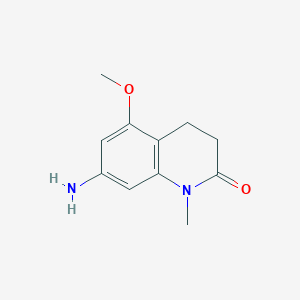
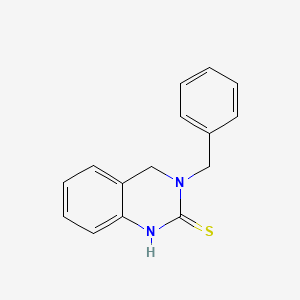
![5-[(3-Methylbutyl)amino]pentan-1-ol](/img/structure/B13870328.png)
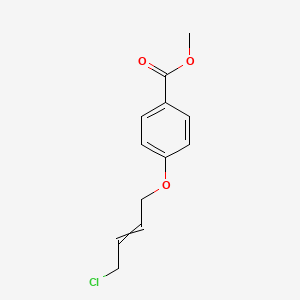
![3-[(2-Bromo-5-chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B13870348.png)
